molecular formula C28H40O2P2 B13388606 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Cat. No.: B13388606
M. Wt: 470.6 g/mol
InChI Key: IVUFJBFLMHJRJL-UHFFFAOYSA-N
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Description

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. These compounds are characterized by their unique structural framework, which includes a benzene ring fused with an oxaphosphole ring. The presence of tert-butyl and propan-2-yl groups further adds to the complexity and potential reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and phosphorus-containing reagents. The key steps in the synthesis may include:

    Formation of the Benzoxaphosphole Ring: This step involves the cyclization of a benzene derivative with a phosphorus-containing reagent under specific conditions, such as the presence of a catalyst and controlled temperature.

    Introduction of tert-Butyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions, where tert-butyl and propan-2-yl halides react with the intermediate benzoxaphosphole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.

    Alkylation: Employing efficient alkylating agents and solvents to introduce the tert-butyl and propan-2-yl groups.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.

    Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Saturated benzoxaphosphole derivatives.

    Substitution: Various substituted benzoxaphosphole compounds.

Scientific Research Applications

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoxaphosphole: The parent compound with a simpler structure.

    tert-Butyl Benzoxaphosphole: A derivative with only tert-butyl groups.

    Propan-2-yl Benzoxaphosphole: A derivative with only propan-2-yl groups.

Uniqueness

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H40O2P2

Molecular Weight

470.6 g/mol

IUPAC Name

3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3

InChI Key

IVUFJBFLMHJRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C

Origin of Product

United States

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